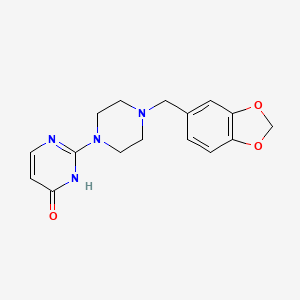![molecular formula C9H20ClNOSi B14172581 4-{3-[Chloro(dimethyl)silyl]propyl}morpholine CAS No. 921203-54-5](/img/structure/B14172581.png)
4-{3-[Chloro(dimethyl)silyl]propyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[Chloro(dimethyl)silyl]propyl}morpholine is an organosilicon compound that features a morpholine ring attached to a propyl chain, which is further bonded to a chlorodimethylsilyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both silicon and nitrogen-containing heterocycles.
Métodos De Preparación
The synthesis of 4-{3-[Chloro(dimethyl)silyl]propyl}morpholine typically involves the reaction of morpholine with a chlorodimethylsilane derivative. One common synthetic route includes the following steps:
Reaction of Morpholine with 3-Chloropropyltrimethoxysilane: This reaction is carried out under anhydrous conditions, often using a solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Hydrolysis and Purification: The reaction mixture is then subjected to hydrolysis to remove any unreacted silane and by-products. The product is purified using techniques such as distillation or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
4-{3-[Chloro(dimethyl)silyl]propyl}morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The silicon-containing moiety can undergo oxidation to form silanols or reduction to form silanes.
Hydrolysis: The compound can be hydrolyzed to form silanols, especially under acidic or basic conditions.
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions include substituted morpholine derivatives, silanols, and silanes.
Aplicaciones Científicas De Investigación
4-{3-[Chloro(dimethyl)silyl]propyl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: It is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty polymers and as a precursor for surface-modifying agents.
Mecanismo De Acción
The mechanism of action of 4-{3-[Chloro(dimethyl)silyl]propyl}morpholine involves its interaction with molecular targets through its silicon and nitrogen atoms. The silicon atom can form stable bonds with oxygen and carbon, while the nitrogen atom in the morpholine ring can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for various applications, including catalysis and drug delivery.
Comparación Con Compuestos Similares
Similar compounds to 4-{3-[Chloro(dimethyl)silyl]propyl}morpholine include:
4-{3-[Trimethylsilyl]propyl}morpholine: Lacks the chloro group, making it less reactive in substitution reactions.
4-{3-[Chlorodimethylsilyl]butyl}morpholine: Has a longer alkyl chain, which can affect its physical properties and reactivity.
4-{3-[Chlorodimethylsilyl]propyl}piperidine:
The uniqueness of this compound lies in its combination of a morpholine ring with a chlorodimethylsilyl group, providing a balance of reactivity and stability that is valuable in various research and industrial contexts.
Propiedades
Número CAS |
921203-54-5 |
|---|---|
Fórmula molecular |
C9H20ClNOSi |
Peso molecular |
221.80 g/mol |
Nombre IUPAC |
chloro-dimethyl-(3-morpholin-4-ylpropyl)silane |
InChI |
InChI=1S/C9H20ClNOSi/c1-13(2,10)9-3-4-11-5-7-12-8-6-11/h3-9H2,1-2H3 |
Clave InChI |
JVDOJJAHNMTWDP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCCN1CCOCC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



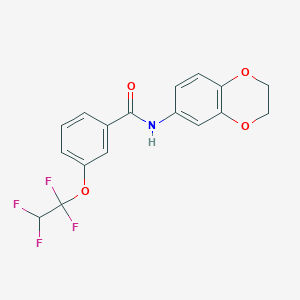
![4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14172507.png)
![2-[(1,3-Diphenylprop-2-yn-1-yl)oxy]-N-methoxy-N-methylacetamide](/img/structure/B14172513.png)
![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14172520.png)
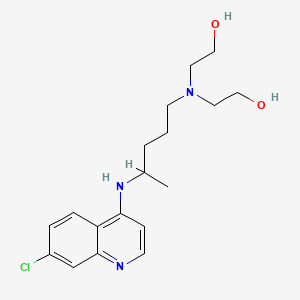
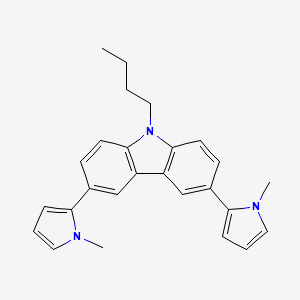
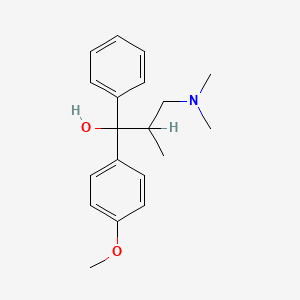
![4-(4-Fluorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14172551.png)
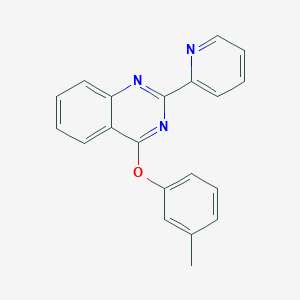
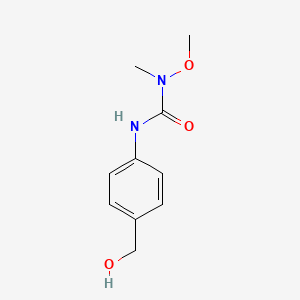
![5-[(2,4-Dichlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14172591.png)
![[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea](/img/structure/B14172596.png)
